molecular formula C18H15N3O3S2 B2848493 N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-4-phenoxybenzenesulfonamide CAS No. 852453-47-5

N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-4-phenoxybenzenesulfonamide

Cat. No. B2848493
M. Wt: 385.46
InChI Key: PDNBKVMLPWLTIW-UHFFFAOYSA-N
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Description

“N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-4-phenoxybenzenesulfonamide” is a complex organic compound. It belongs to the class of imidazothiazoles, which are known for their wide range of biological properties .


Synthesis Analysis

The synthesis of imidazothiazoles has been a subject of interest in many research studies. The most studied type is imidazo[2,1-b]thiazoles . The synthesis often involves the use of specific reagents and conditions, and the process can be quite complex .


Molecular Structure Analysis

The molecular formula of “N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-4-phenoxybenzenesulfonamide” is C7H9N3O2S2 . Its average mass is 231.295 Da and its monoisotopic mass is 231.013611 Da .


Chemical Reactions Analysis

The chemical reactions involving imidazothiazoles can be quite diverse, depending on the specific compound and the conditions under which the reactions are carried out .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-4-phenoxybenzenesulfonamide” can be inferred from its molecular structure. For instance, it is a solid compound .

Scientific Research Applications

Cerebrovascular and Anticonvulsant Applications

Compounds within the imidazo[2,1-b]thiazolesulfonamide family have been studied for their potential in cerebrovasodilatation and anticonvulsant activities. Notably, certain derivatives have shown the ability to selectively increase cerebral blood flow in animals, indicating potential applications in treating conditions related to cerebral blood flow without causing significant metabolic acidosis (Barnish et al., 1980).

Antimicrobial and Anti-inflammatory Properties

Research into imidazo[2,1-b]-thiazole derivatives has unveiled their promising antimicrobial and anti-inflammatory activities. Novel compounds synthesized from this class have displayed significant anthelmintic and anti-inflammatory effects, suggesting their utility in developing new therapeutic agents (Shetty et al., 2010).

Synthetic Methodologies

Advancements in synthetic methodologies for imidazo[2,1-b]thiazole derivatives include the development of metal-free regioselective imidation protocols. These methods facilitate the synthesis of imidated imidazopyridines and related structures, expanding the toolkit available for organic and medicinal chemistry research (Singsardar et al., 2018).

Antimicrobial and Antiproliferative Agents

Imidazo[2,1-b]thiazole derivatives have also been investigated for their antimicrobial and antiproliferative properties. Specifically, compounds with the imidazo[2,1-b]thiazole moiety have shown potent cytotoxic activity against cancer cell lines, highlighting their potential in cancer therapy (El-Gilil, 2019).

Photodynamic Therapy and Antioxidant Effects

The incorporation of imidazo[2,1-b]thiazole structures into zinc phthalocyanine complexes has been explored for photodynamic therapy applications. These complexes exhibit high singlet oxygen quantum yields, making them potential candidates for cancer treatment (Pişkin et al., 2020). Furthermore, novel imidazo[2,1-b][1,3,4]thiadiazole (ITD) compounds have demonstrated significant antimicrobial and antioxidant capacities, indicating their versatility in therapeutic applications (Taflan et al., 2019).

Future Directions

The future directions in the research of imidazothiazoles could involve the development of new synthetic methods, the exploration of their biological properties, and their potential applications in various fields .

properties

IUPAC Name

N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-4-phenoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O3S2/c22-26(23,19-12-14-13-21-10-11-25-18(21)20-14)17-8-6-16(7-9-17)24-15-4-2-1-3-5-15/h1-11,13,19H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDNBKVMLPWLTIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)S(=O)(=O)NCC3=CN4C=CSC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-4-phenoxybenzenesulfonamide

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